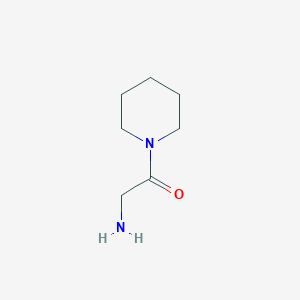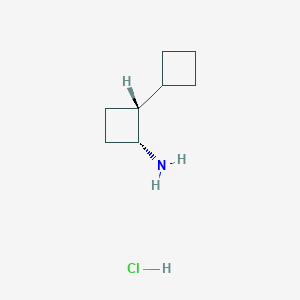![molecular formula C9H10ClNO2S B2997253 3-[(2-Chloro-1,3-thiazol-5-yl)methyl]pentane-2,4-dione CAS No. 478247-70-0](/img/structure/B2997253.png)
3-[(2-Chloro-1,3-thiazol-5-yl)methyl]pentane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[(2-Chloro-1,3-thiazol-5-yl)methyl]pentane-2,4-dione” is a chemical compound with the CAS Number: 478247-70-0 . It has a molecular weight of 232.71 and its IUPAC name is 3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,4-pentanedione .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H10ClNO2S/c1-5(12)8(6(2)13)3-7-4-11-9(10)14-7/h4,8H,3H2,1-2H3 . The canonical SMILES representation is CN1COCN(C1=O)CC2=CN=C(S2)Cl . Physical And Chemical Properties Analysis
This compound has a molecular weight of 247.70 g/mol . It has a topological polar surface area of 73.9 Ų . The compound has 0 hydrogen bond donors and 4 hydrogen bond acceptors . It has 2 rotatable bonds . The exact mass of the compound is 247.0182254 g/mol . The compound has a complexity of 256 .Wissenschaftliche Forschungsanwendungen
Structural and Thermal Properties
A study by Mahmudov et al. (2011) on cyano-substituted azoderivatives of β-diketones, including analogs similar to "3-[(2-Chloro-1,3-thiazol-5-yl)methyl]pentane-2,4-dione," highlights their high thermal stability and well-defined phase transition peaks. These compounds, characterized by various spectroscopic methods and X-ray diffraction analyses, show potential in material science for their stable properties under different conditions (Mahmudov, Kopylovich, Luzyanin, Mizar, Silva, André, & Pombeiro, 2011).
Synthesis and Reactivity
Lin et al. (2008) discussed the use of related β-diketones in solvent-free Thia-Michael addition reactions, serving as efficient and odorless thiol equivalents. This study underlines the compound's versatility in organic synthesis, especially in creating sulfur-containing molecules with potential pharmaceutical applications (Lin, Zhao, Ouyang, Yu, & Dong, 2008).
Pesticidal Activity
Eliazyan et al. (2013) synthesized derivatives of thiazole-2-thiones starting from similar β-diketones and evaluated their pesticidal activities. Some derivatives showed promising fungicidal and growth stimulant properties, indicating potential applications in agriculture (Eliazyan, Knyazyan, Pivazyan, Ghazaryan, Harutyunyan, & Yengoyan, 2013).
Corrosion Inhibition
Fiala et al. (2007) explored ketene dithioacetal derivatives, akin to "3-[(2-Chloro-1,3-thiazol-5-yl)methyl]pentane-2,4-dione," as inhibitors for copper corrosion in nitric acid solutions. These compounds showed a significant decrease in corrosion rate, suggesting applications in metal preservation and protection (Fiala, Chibani, Darchen, Boulkamh, & Djebbar, 2007).
Catalytic Activities
Mahmudov et al. (2010) synthesized a new copper(II) dimer with "3-(2-hydroxy-4-nitrophenylhydrazo)pentane-2,4-dione" and investigated its catalytic activity in the oxidation of cyclohexane and benzyl alcohol. The results demonstrated the potential of these complexes in facilitating mild, efficient oxidation reactions, highlighting the role of azoderivatives of β-diketones in catalysis (Mahmudov, Kopylovich, Silva, Silva, Figiel, Karabach, & Pombeiro, 2010).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with the compound are H302, H312, and H332 . The precautionary statements are P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 .
Eigenschaften
IUPAC Name |
3-[(2-chloro-1,3-thiazol-5-yl)methyl]pentane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2S/c1-5(12)8(6(2)13)3-7-4-11-9(10)14-7/h4,8H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEKQPAGXKCDRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC1=CN=C(S1)Cl)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Chloro-1,3-thiazol-5-yl)methyl]pentane-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(2-Chloropropanoyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B2997170.png)


![tert-butyl 2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2997175.png)


![2-(2,5-dimethylphenoxy)-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)propanamide](/img/structure/B2997182.png)
![N-(sec-butyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B2997185.png)


![Ethyl 2-(benzo[d]thiazole-6-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2997188.png)

![N-(2,5-dimethoxyphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2997192.png)